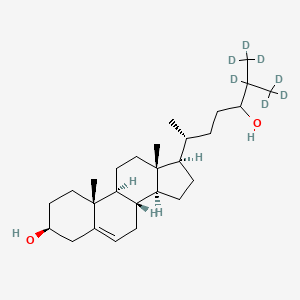

24(RS)-Hydroxycholesterol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

409.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1/i1D3,2D3,17D |

InChI Key |

IOWMKBFJCNLRTC-AJTYHXJFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of 24-Hydroxycholesterol in Maintaining Brain Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The brain, despite representing only 2% of the body's mass, contains approximately 25% of the body's total cholesterol. This lipid is crucial for numerous cerebral functions, including synaptogenesis, and myelination. Unlike peripheral tissues, the brain's cholesterol pool is largely isolated due to the blood-brain barrier (BBB), necessitating a unique system for its synthesis and elimination. 24-hydroxycholesterol (B1141375) (24-OHC), an oxysterol synthesized from cholesterol by the neuron-specific enzyme cytochrome P450 46A1 (CYP46A1), plays a pivotal role in this intricate homeostatic process. This technical guide provides an in-depth exploration of the multifaceted role of 24-OHC in brain cholesterol regulation, its involvement in neurological diseases, and detailed methodologies for its study.

Introduction: The Brain's Unique Cholesterol Metabolism

Cholesterol is an essential structural component of neuronal membranes and is vital for the formation and function of synapses. The BBB restricts the entry of lipoprotein-bound cholesterol from the circulation, meaning the brain must synthesize its own cholesterol de novo. To prevent the detrimental effects of cholesterol accumulation, the brain has evolved a specialized mechanism for its removal. The enzymatic conversion of cholesterol to the more polar 24-OHC by CYP46A1 is the primary pathway for cholesterol elimination from the brain. This oxysterol can readily cross the BBB and enter the systemic circulation, where it is transported to the liver for further metabolism and excretion.[1]

Synthesis and Transport of 24-Hydroxycholesterol

The Role of CYP46A1

The synthesis of 24-OHC is catalyzed by CYP46A1, an enzyme predominantly expressed in neurons throughout the brain.[2] The expression of CYP46A1 is highest in the striatum, cortex, hippocampus, and cerebellum. This localized expression underscores the neuron-centric nature of this critical cholesterol elimination pathway.

Transport Across the Blood-Brain Barrier

Once synthesized, 24-OHC can traverse the BBB and enter the peripheral circulation. This efflux is a key step in maintaining brain cholesterol balance. While passive diffusion is thought to play a role, evidence also suggests the involvement of transporters in this process.

Quantitative Data on 24-Hydroxycholesterol and CYP46A1

The concentration of 24-OHC and the expression of CYP46A1 are critical parameters in understanding brain cholesterol homeostasis in both health and disease. The following tables summarize key quantitative data from various studies.

| Parameter | Brain Region/Fluid | Condition | Concentration/Expression Level | Reference |

| 24-Hydroxycholesterol | ||||

| Mature Human Brain Homogenates | Healthy | ~30 µM | [3] | |

| Cerebrospinal Fluid (CSF) | Healthy Controls | Variable, reported as a baseline | [4][5] | |

| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | Significantly elevated compared to controls | [4][5][6][7] | |

| Plasma | Healthy Volunteers | Arteriovenous difference (internal jugular vein vs. peripheral artery): -10.2 +/- 2.8 ng/ml | [1] | |

| CYP46A1 mRNA Expression | ||||

| Human Brain | Healthy | Highest in Striatum > Cortex > Hippocampus > Cerebellum | ||

| Human Putamen | Huntington's Disease | Reduced by ~44% compared to controls | [8] | |

| R6/2 Mouse Striatum (12 weeks) | Huntington's Disease Model | Reduced by ~69% compared to wild-type | [8] |

Table 1: Quantitative Levels of 24-Hydroxycholesterol and CYP46A1 Expression.

Signaling Pathways and Regulatory Mechanisms

24-OHC is not merely a catabolic byproduct; it is also a potent signaling molecule that actively regulates cholesterol homeostasis through various pathways.

Liver X Receptor (LXR) Activation

24-OHC is a known endogenous agonist for Liver X Receptors (LXRs), which are nuclear receptors that function as cholesterol sensors.[9][10] Upon binding 24-OHC, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation leads to the upregulation of genes involved in cholesterol efflux and transport, such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE).[11]

Caption: LXR Activation by 24-Hydroxycholesterol.

Regulation of Cholesterol Synthesis via SREBP-2

24-OHC also plays a crucial role in the negative feedback regulation of cholesterol synthesis. It inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that controls the expression of genes involved in cholesterol biosynthesis, including HMG-CoA reductase.[12][13][14] By suppressing SREBP-2 maturation, 24-OHC effectively reduces the de novo synthesis of cholesterol in the brain.

Caption: Inhibition of SREBP-2 by 24-Hydroxycholesterol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 24-hydroxycholesterol's role in brain cholesterol homeostasis.

Quantification of 24-Hydroxycholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods described for the analysis of oxysterols in biological samples.[15][16][17][18]

Objective: To accurately measure the concentration of 24-OHC in brain tissue, CSF, or plasma.

Materials:

-

Internal standard (e.g., d7-24-hydroxycholesterol)

-

Solvents: n-hexane, ethyl acetate, methanol, dichloromethane (B109758)

-

Reagents: Potassium hydroxide (B78521), Trimethylsilyl (TMS) reagent

-

Solid-phase extraction (SPE) silica (B1680970) cartridges

-

GC-MS system

Procedure:

-

Sample Preparation and Saponification:

-

Homogenize brain tissue or use a defined volume of CSF or plasma.

-

Add a known amount of the internal standard.

-

To measure total 24-OHC (free and esterified), perform alkaline saponification by adding a high concentration of potassium hydroxide and incubating at an elevated temperature to hydrolyze the esters.

-

-

Extraction:

-

Perform liquid-liquid extraction using a non-polar solvent like n-hexane or dichloromethane to isolate the sterols.

-

-

Solid-Phase Extraction (SPE):

-

Apply the extract to a silica SPE cartridge to separate 24-OHC from the much more abundant cholesterol.

-

Elute cholesterol with a non-polar solvent (e.g., n-hexane) and then elute 24-OHC with a more polar solvent mixture (e.g., n-hexane:ethyl acetate).

-

-

Derivatization:

-

Evaporate the solvent and derivatize the dried extract with a TMS reagent to increase the volatility and thermal stability of 24-OHC for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column for separation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the TMS derivatives of 24-OHC and the internal standard.

-

-

Quantification:

-

Calculate the concentration of 24-OHC in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of 24-OHC.

-

Caption: GC-MS Workflow for 24-OHC Quantification.

CYP46A1 Enzyme Activity Assay

This protocol is based on in vitro assays using isolated brain microsomes or purified recombinant CYP46A1.[19][20][21][22]

Objective: To measure the catalytic activity of CYP46A1 by quantifying the production of 24-OHC from cholesterol.

Materials:

-

Isolated brain microsomes or purified recombinant CYP46A1

-

Cytochrome P450 reductase

-

NADPH regenerating system (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Cholesterol (radiolabeled or unlabeled)

-

Buffer (e.g., potassium phosphate)

-

Organic solvent for extraction (e.g., dichloromethane)

-

GC-MS or LC-MS/MS system for product quantification

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the buffer, isolated brain microsomes or purified CYP46A1, and cytochrome P450 reductase.

-

Add the substrate, cholesterol (if using unlabeled cholesterol, the endogenous cholesterol in the microsomes can serve as the substrate). For kinetic studies, varying concentrations of cholesterol can be used.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Termination and Extraction:

-

Stop the reaction by adding an organic solvent such as dichloromethane, which also serves to extract the sterols.

-

Add an internal standard for quantification (e.g., d7-24-hydroxycholesterol).

-

-

Product Analysis:

-

Separate the organic layer, evaporate the solvent, and reconstitute the sample.

-

Quantify the amount of 24-OHC produced using GC-MS or LC-MS/MS as described in Protocol 5.1.

-

-

Calculation of Activity:

-

Express the enzyme activity as the amount of 24-OHC produced per unit of time per amount of protein (e.g., nmol/min/mg protein).

-

Caption: CYP46A1 Enzyme Activity Assay Workflow.

Cholesterol Efflux Assay

This cell-based assay measures the movement of cholesterol from cells to an extracellular acceptor, a process stimulated by 24-OHC.[23][24][25][26][27]

Objective: To quantify the efflux of cholesterol from cultured cells (e.g., astrocytes) in response to 24-OHC treatment.

Materials:

-

Cultured cells (e.g., primary astrocytes, THP-1 macrophages)

-

Radiolabeled cholesterol (e.g., [3H]cholesterol) or a fluorescent cholesterol analog

-

24-hydroxycholesterol

-

Cholesterol acceptor (e.g., Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL))

-

Cell culture medium

-

Scintillation counter or fluorescence plate reader

-

Cell lysis buffer

Procedure:

-

Cell Labeling:

-

Plate cells and allow them to adhere.

-

Label the intracellular cholesterol pool by incubating the cells with medium containing [3H]cholesterol or a fluorescent cholesterol analog for 24-48 hours.

-

-

Equilibration and Treatment:

-

Wash the cells to remove excess label.

-

Incubate the cells in serum-free medium to allow the label to equilibrate within the intracellular cholesterol pools.

-

Treat the cells with 24-OHC or a vehicle control for a specified period (e.g., 18-24 hours) to induce the expression of cholesterol efflux transporters.

-

-

Efflux:

-

Wash the cells and add fresh serum-free medium containing the cholesterol acceptor (ApoA-I or HDL).

-

Incubate for a defined efflux period (e.g., 4 hours).

-

-

Measurement:

-

Collect the medium (containing the effluxed cholesterol).

-

Lyse the cells to determine the amount of labeled cholesterol remaining in the cells.

-

Measure the radioactivity or fluorescence in both the medium and the cell lysate.

-

-

Calculation of Efflux:

-

Calculate the percentage of cholesterol efflux as: (counts or fluorescence in medium / (counts or fluorescence in medium + counts or fluorescence in cell lysate)) x 100.

-

Caption: Cholesterol Efflux Assay Workflow.

Conclusion

24-hydroxycholesterol is a central molecule in the intricate regulation of brain cholesterol homeostasis. Its synthesis by CYP46A1 provides the primary mechanism for cholesterol elimination from the brain, while its signaling functions, primarily through LXR activation and SREBP-2 inhibition, ensure a tightly controlled balance between cholesterol synthesis and efflux. Dysregulation of 24-OHC metabolism is increasingly implicated in the pathogenesis of neurodegenerative diseases, making it a promising target for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this critical oxysterol in brain health and disease.

References

- 1. Cholesterol homeostasis in human brain: turnover of 24S-hydroxycholesterol and evidence for a cerebral origin of most of this oxysterol in the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol-24-hydroxylase (CYP46) in the old brain: Analysis of positive populations and factors triggering its expression in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cerebrospinal fluid 24S-hydroxycholesterol is increased in patients with Alzheimer's disease compared to healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 24S-hydroxycholesterol in cerebrospinal fluid is elevated in early stages of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cholesterol, 24-Hydroxycholesterol, and 27-Hydroxycholesterol as Surrogate Biomarkers in Cerebrospinal Fluid in Mild Cognitive Impairment and Alzheimer’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. Switch-like control of SREBP-2 transport triggered by small changes in ER cholesterol: a delicate balance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 24S-HYDROXYCHOLESTEROL EFFECTS ON LIPID METABOLISM GENES ARE MODELED IN TRAUMATIC BRAIN INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Pharmacologic Stimulation of Cytochrome P450 46A1 and Cerebral Cholesterol Turnover in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro cytochrome P450 46A1 (CYP46A1) activation by neuroactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]

- 26. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

The Dual Nature of 24S-Hydroxycholesterol: A Key Modulator in Neurodegenerative Disease Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

24S-hydroxycholesterol (24S-OHC), the primary metabolite of cholesterol in the brain, is emerging as a critical signaling molecule with a complex and often contradictory role in the pathogenesis of neurodegenerative diseases. Produced predominantly by the neuron-specific enzyme cytochrome P450 46A1 (CYP46A1), 24S-OHC is essential for maintaining brain cholesterol homeostasis. However, fluctuations in its concentration, observed in Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Multiple Sclerosis (MS), implicate it as both a neuroprotective agent and a neurotoxicant. This technical guide provides a comprehensive overview of the biological significance of 24S-OHC in these disorders, detailing its impact on key signaling pathways, presenting quantitative data on its levels in patient populations, and outlining key experimental protocols for its study. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to unravel the complexities of neurodegeneration and identify novel therapeutic targets.

Introduction: The Central Role of 24S-Hydroxycholesterol in Brain Cholesterol Homeostasis

The brain is the most cholesterol-rich organ in the body, with this lipid playing a vital role in neuronal structure and function. Due to the blood-brain barrier, the brain relies on its own de novo cholesterol synthesis. To prevent the accumulation of excess cholesterol, a tightly regulated elimination pathway exists, primarily through the conversion of cholesterol to the more soluble 24S-OHC by CYP46A1.[1][2] This oxysterol can then cross the blood-brain barrier into the systemic circulation for eventual excretion.[1] Beyond its role in cholesterol turnover, 24S-OHC acts as a potent signaling molecule, modulating the activity of nuclear receptors and ion channels, thereby influencing a wide array of cellular processes implicated in neurodegeneration.

The Controversial Role of 24S-Hydroxycholesterol in Neurodegenerative Diseases

The involvement of 24S-OHC in neurodegenerative diseases is multifaceted, with its effects appearing to be highly context- and concentration-dependent.

Alzheimer's Disease (AD)

In the context of AD, the role of 24S-OHC is particularly enigmatic, with studies reporting both detrimental and beneficial effects.[3][4]

-

Neurotoxic Potential: Some studies suggest that elevated levels of 24S-OHC may promote the production of amyloid-β (Aβ) peptides, a hallmark of AD, and contribute to neuroinflammation and oxidative stress.[3]

-

Neuroprotective Functions: Conversely, other research indicates that 24S-OHC can have neuroprotective effects by preventing the hyperphosphorylation of tau protein and suppressing Aβ production.[3]

Levels of 24S-OHC in AD patients are also subject to conflicting reports. Some studies have found elevated concentrations in the cerebrospinal fluid (CSF) and plasma during the early stages of the disease, which may reflect increased cholesterol turnover as a result of neurodegeneration.[5][6][7] However, in later stages, a decrease in 24S-OHC levels is often observed, likely due to the significant loss of neurons that produce CYP46A1.[5]

Parkinson's Disease (PD)

In PD, evidence suggests that 24S-OHC and its synthesizing enzyme, CYP46A1, are upregulated in the brains and blood of patients. This increase is associated with the aggregation of α-synuclein, a key pathological feature of PD, and the subsequent death of dopaminergic neurons.[8][9] Furthermore, there is a noted correlation between the concentration of 24S-OHC in the CSF and the duration of the disease.[9][10]

Huntington's Disease (HD)

In contrast to AD and PD, HD is characterized by a notable decrease in the levels of 24S-OHC in both the brain and plasma, a phenomenon observed across all stages of the disease.[11][12][13] This reduction is linked to cognitive decline and is thought to contribute to the hypofunction of N-methyl-D-aspartate receptors (NMDARs).[14][15] The diminished levels of 24S-OHC also correlate with the severity of motor impairments and the degree of caudate atrophy.[11][12][13] Encouragingly, preclinical studies have demonstrated that restoring the expression of CYP46A1 can exert neuroprotective effects in animal models of HD.

Multiple Sclerosis (MS)

In MS, research has revealed reduced levels of 24S-OHC and a corresponding decrease in the expression of CYP46A1 within the white matter lesions of the brain.[16][17] An inverse relationship has been observed between the plasma concentrations of 24S-OHC and the Expanded Disability Status Scale (EDSS) score, a measure of MS-related disability.[18] Interestingly, younger patients in the earlier phases of MS may exhibit a transient increase in plasma 24S-OHC levels.[18]

Quantitative Data on 24S-Hydroxycholesterol Levels

The following tables summarize the reported concentrations of 24S-OHC in the cerebrospinal fluid (CSF) and plasma of patients with various neurodegenerative diseases compared to healthy controls. It is important to note that there is considerable variability in the reported values across different studies, which can be attributed to differences in patient cohorts, disease stage, and analytical methodologies.

| Disease | Sample Type | Patient Group | 24S-OHC Concentration (ng/mL) | Control Group | 24S-OHC Concentration (ng/mL) | Reference |

| Alzheimer's Disease | CSF | AD | 2.67 ± 0.53 | Healthy | 1.83 ± 0.38 | [19] |

| AD | Elevated | Healthy | [5] | |||

| Plasma | AD | 32.93 (median) | Healthy | 47.14 (median) | [20] | |

| LOAD | Higher | Healthy | [7] | |||

| Parkinson's Disease | CSF | PD | ~1.75 | Healthy | ~1.4 | [4] |

| PD | Correlates with disease duration | Healthy | [9] | |||

| Huntington's Disease | Plasma | HD (Stage 3b) | 29.3 ± 2.5 | Healthy | 40 ± 1.9 | [1] |

| HD (Stage 3c) | 23.3 ± 1.9 | Healthy | 40 ± 1.9 | [1][21] | ||

| Pre-HD | Similar to controls | Healthy | [12][13] | |||

| Multiple Sclerosis | CSF | MS (inactive) | 1.96 ± 0.1 | Healthy | [22] | |

| Plasma | MS (older patients) | Significantly lower | Healthy | [18] |

Key Signaling Pathways Modulated by 24S-Hydroxycholesterol

24S-OHC exerts its diverse biological effects through the modulation of several key signaling pathways.

Liver X Receptor (LXR) Signaling

24S-OHC is a potent endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in the regulation of lipid metabolism.[23][24][25][26][27] Upon activation by 24S-OHC, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[23][25] This leads to the transcriptional upregulation of genes involved in cholesterol efflux, such as Apolipoprotein E (ApoE) and the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[25] This pathway is particularly active in astrocytes and is critical for the removal of excess cholesterol from the brain.

NMDA Receptor Modulation

24S-OHC is a potent positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs), a class of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and learning and memory.[8][14][15] By binding to a novel site on the NMDAR complex, 24S-OHC enhances receptor function, which can have implications for both normal brain function and excitotoxicity in pathological conditions.[14][15][28] The modulation of NMDARs by 24S-OHC appears to be independent of LXR activation.[8]

Experimental Protocols

Quantification of 24S-Hydroxycholesterol by Mass Spectrometry

The gold standard for the accurate quantification of 24S-OHC in biological matrices is mass spectrometry, typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Internal Standard Spiking: To a known volume of plasma or CSF (e.g., 100-500 µL), add a deuterated internal standard of 24S-OHC (e.g., d7-24S-OHC) to correct for extraction losses and matrix effects.

-

Saponification (for total 24S-OHC): Add a strong base (e.g., 1 M KOH in methanol) and incubate at room temperature or elevated temperature to hydrolyze any esterified 24S-OHC.

-

Liquid-Liquid Extraction: Extract the oxysterols from the aqueous matrix using an organic solvent such as hexane (B92381) or a mixture of chloroform (B151607) and methanol.

-

Solid-Phase Extraction (SPE): Further purify the extract using an SPE cartridge (e.g., silica-based) to remove interfering lipids.

-

Derivatization (for GC-MS): Silylate the hydroxyl groups of 24S-OHC using a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to increase its volatility for GC analysis.

-

Reconstitution: Evaporate the solvent and reconstitute the sample in a suitable solvent for injection into the MS system.

-

Homogenization: Homogenize a weighed amount of brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Internal Standard Spiking, Saponification, Extraction, and Derivatization: Follow the same steps as for plasma/CSF samples.

Cellular Models: SH-SY5Y Neuroblastoma Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying the effects of 24S-OHC on neuronal cells.

-

Media: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Subculture the cells when they reach 80-90% confluency using trypsin-EDTA.

-

Preparation of 24S-OHC Stock: Dissolve 24S-OHC in a suitable solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

-

Treatment: Dilute the stock solution in culture medium to the desired final concentrations and add to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the cells with 24S-OHC for the desired period of time before performing downstream assays.

Animal Models: AAV-Mediated Gene Delivery of CYP46A1

Adeno-associated viruses (AAVs) are commonly used vectors for gene delivery to the central nervous system in animal models to study the effects of overexpressing CYP46A1.

-

Vector Production: Produce high-titer AAV vectors carrying the CYP46A1 gene under the control of a neuron-specific promoter (e.g., synapsin).

-

Stereotactic Injection: Anesthetize the animal model (e.g., mouse) and place it in a stereotactic frame. Inject a small volume of the AAV-CYP46A1 vector into the desired brain region (e.g., hippocampus or striatum) using a microinjection pump.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

-

Behavioral and Histological Analysis: After a sufficient period for gene expression (typically several weeks), perform behavioral tests to assess cognitive or motor function and sacrifice the animals for histological and biochemical analysis of the brain tissue.

Experimental Workflows

Workflow for Investigating the Effect of 24S-OHC on a Specific Signaling Pathway in vitro

Workflow for Assessing the Therapeutic Potential of Modulating 24S-OHC Levels in vivo

Conclusion and Future Directions

24S-hydroxycholesterol is a pivotal molecule in the intricate landscape of neurodegenerative diseases. Its dual role as both a potential driver of pathology and a neuroprotective agent underscores the complexity of brain cholesterol metabolism and its impact on neuronal health. The conflicting data on its levels and effects in different diseases and at various stages highlight the need for further research to delineate its precise mechanisms of action.

Future studies should focus on:

-

Longitudinal studies: Tracking the levels of 24S-OHC in large patient cohorts over time to better understand its dynamics in relation to disease progression.

-

Mechanism of action: Elucidating the downstream signaling events following LXR activation and NMDA receptor modulation by 24S-OHC in different neuronal and glial cell types.

-

Therapeutic targeting: Exploring the therapeutic potential of modulating CYP46A1 activity or developing specific ligands for the 24S-OHC binding site on NMDA receptors.

A deeper understanding of the biological significance of 24S-hydroxycholesterol will undoubtedly open new avenues for the development of novel diagnostic biomarkers and therapeutic strategies for a range of devastating neurodegenerative diseases.

References

- 1. jnnp.bmj.com [jnnp.bmj.com]

- 2. 24S-hydroxycholesterol in plasma: a marker of cholesterol turnover in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson’s Disease and Their Association With Disease State and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. Plasma 24S-hydroxycholesterol levels in elderly subjects with late onset Alzheimer's disease or vascular dementia: a case-control study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxysterols and Parkinson's disease: evidence that levels of 24S-hydroxycholesterol in cerebrospinal fluid correlates with the duration of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Plasma 24S-hydroxycholesterol correlation with markers of Huntington disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasma 24S-hydroxycholesterol and caudate MRI in pre-manifest and early Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Different oxysterols have opposing actions at N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]

- 16. Sterol imbalances and cholesterol‐24‐hydroxylase dysregulation is linked to the underlying progression of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sterol imbalances and cholesterol-24-hydroxylase dysregulation is linked to the underlying progression of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Changes in human plasma levels of the brain specific oxysterol 24S-hydroxycholesterol during progression of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cerebrospinal fluid 24S-hydroxycholesterol is increased in patients with Alzheimer's disease compared to healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 24. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 25. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ahajournals.org [ahajournals.org]

- 27. academic.oup.com [academic.oup.com]

- 28. Cholesterol modulates open probability and desensitization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Oxysterols as Biomarkers in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterols, the 27-carbon products of cholesterol oxidation, are emerging from the shadow of their parent molecule as critical signaling entities in their own right. Within the central nervous system (CNS), where cholesterol homeostasis is vital for neuronal function and myelin integrity, oxysterols play a dual role. They are essential intermediates for cholesterol elimination from the brain and potent modulators of gene expression and cellular pathways.[1][2] Aberrant oxysterol metabolism has been increasingly implicated in the pathogenesis of major neurological disorders, including Alzheimer's disease, Parkinson's disease, Multiple Sclerosis, and Huntington's disease.[2][3] This guide provides an in-depth review of key oxysterols as biomarkers for these conditions, detailing the quantitative changes observed, the analytical methods for their detection, and the core signaling pathways they influence.

Key Oxysterols in Neurological Disease

Two main classes of oxysterols are of primary interest in neurology:

-

Enzymatically-produced: These are formed by specific cytochrome P450 enzymes.

-

24S-hydroxycholesterol (24-OHC): Almost exclusively synthesized in neurons by the enzyme CYP46A1, 24-OHC is the primary means by which the brain eliminates excess cholesterol.[4] Its levels in cerebrospinal fluid (CSF) and plasma are considered direct indicators of neuronal cholesterol turnover and integrity.[5][6]

-

27-hydroxycholesterol (B1664032) (27-OHC): Produced in the periphery by CYP27A1, 27-OHC can cross the blood-brain barrier (BBB) into the brain.[7] It is often studied in contrast to 24-OHC to differentiate between central and peripheral cholesterol metabolism disturbances.[8]

-

-

Non-enzymatically-produced: These are products of cholesterol autooxidation by reactive oxygen species (ROS).

Quantitative Biomarker Data in Neurological Disorders

The following tables summarize the quantitative changes in oxysterol concentrations observed in various neurological disorders. Levels can vary based on disease stage, analytical methodology, and patient cohorts.

Table 1: Oxysterol Biomarker Changes in Alzheimer's Disease (AD)

| Oxysterol | Matrix | Change in AD vs. Controls | Representative Concentration (Mean) | Reference |

| 24-OHC | CSF | ↑ (in early stages/MCI) | AD: ~10-15 ng/mL; Controls: ~5-10 ng/mL | [5][11][12] |

| Plasma/Serum | ↓ (in later stages) | AD: ~10-20% lower than controls | [6] | |

| 27-OHC | CSF | ↑ | Elevated in AD subjects | [5] |

| Brain Tissue | ↑ | Increased levels observed in AD brains | [7] | |

| 7-KC | CSF | ↑ | Higher levels associated with lower Aβ42 | [13] |

Changes are often more pronounced when reported as a ratio to total cholesterol.

Table 2: Oxysterol Biomarker Changes in Other Neurological Disorders

| Disorder | Oxysterol | Matrix | Change vs. Controls | Representative Concentration / Finding | Reference |

| Parkinson's Disease (PD) | 24-OHC | CSF | ↑ (correlates with duration) | Levels increase with disease duration | [14] |

| 27-OHC | CSF / Brain | ↑ | Increased levels found in PD brains | [7][8] | |

| Multiple Sclerosis (MS) | 24-OHC | Plasma | ↓ (in progressive forms) | Lower in primary progressive MS | [15] |

| 7-KC & 7β-HC | Serum | ↑ | Positively associated with neuroaxonal injury marker (sNfL) | [16] | |

| 7-KC | CSF | ↑ | MS: 1.2 µg/L (median); Controls: 0.9 µg/L (median) | [17] | |

| Huntington's Disease (HD) | 24-OHC | Plasma | ↓ | Reduced levels have been demonstrated | [15] |

Signaling Pathways Modulated by Oxysterols

Oxysterols exert their biological effects primarily by acting as ligands for nuclear receptors and by triggering inflammatory signaling cascades.

Liver X Receptor (LXR) Signaling

24-OHC and other oxysterols are potent endogenous agonists for Liver X Receptors (LXRα and LXRβ).[1][4][18] LXRs are critical sensors of cellular cholesterol. Upon activation by an oxysterol ligand, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, upregulating the expression of proteins involved in cholesterol transport and efflux, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[19][20] This pathway is fundamental for maintaining cholesterol homeostasis.

References

- 1. An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxysterols, age-related-diseases and nutritherapy: Focus on 7-ketocholesterol and 7β-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol, 24-Hydroxycholesterol, and 27-Hydroxycholesterol as Surrogate Biomarkers in Cerebrospinal Fluid in Mild Cognitive Impairment and Alzheimer’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 27-Hydroxycholesterol Drives the Spread of α-Synuclein Pathology in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The oxysterol 27-hydroxycholesterol regulates α-synuclein and tyrosine hydroxylase expression levels in human neuroblastoma cells through modulation of liver X receptors and estrogen receptors-Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. 24S-hydroxycholesterol in cerebrospinal fluid is elevated in early stages of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cerebrospinal fluid 24S-hydroxycholesterol is increased in patients with Alzheimer's disease compared to healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cerebrospinal Fluid 7-Ketocholesterol Level is Associated with Amyloid-β42 and White Matter Microstructure in Cognitively Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxysterols and Parkinson's disease: evidence that levels of 24S-hydroxycholesterol in cerebrospinal fluid correlates with the duration of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The cholesterol autoxidation products, 7-ketocholesterol and 7β-hydroxycholesterol are associated with serum neurofilaments in multiple sclerosis | Quanterix [quanterix.com]

- 17. Levels of 7-oxocholesterol in cerebrospinal fluid are more than one thousand times lower than reported in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Liver X Receptor Activation Attenuates Oxysterol-Induced Inflammatory Responses in Fetoplacental Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and chemical properties of deuterated hydroxycholesterols

An In-depth Technical Guide to the Synthesis and Chemical Properties of Deuterated Hydroxycholesterols

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated hydroxycholesterols are indispensable tools in biomedical and pharmaceutical research. By replacing hydrogen atoms with deuterium (B1214612), these isotopically labeled analogs serve as ideal internal standards for quantitative mass spectrometry, enabling precise measurement of their endogenous counterparts in biological matrices. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of deuterated hydroxycholesterols. It includes detailed experimental protocols, tabulated quantitative data for easy reference, and diagrams of critical signaling pathways and analytical workflows to support researchers in their drug development and metabolic study endeavors.

Introduction

Hydroxycholesterols, or oxysterols, are oxidized derivatives of cholesterol that play crucial roles in numerous physiological and pathological processes, including cholesterol homeostasis, inflammation, and cell signaling. Their accurate quantification is vital for understanding their function and for biomarker discovery. Isotope dilution mass spectrometry is the gold standard for this quantification, which relies on the availability of high-purity, stable, isotopically labeled internal standards.

Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (²H or D), is an effective strategy for creating these standards. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slightly alter metabolic rates (a phenomenon known as the kinetic isotope effect) but does not change the fundamental chemical reactivity. This subtle difference, along with the increased mass, makes deuterated compounds easily distinguishable by mass spectrometry from their endogenous, protiated forms without significantly altering their chromatographic behavior. This guide details the synthetic routes to these critical research molecules, their characterization, and their application in biological contexts.

Synthesis of Deuterated Hydroxycholesterols

The synthesis of deuterated hydroxycholesterols can be achieved through chemical synthesis, biosynthesis, or a combination of both. The choice of method depends on the desired location and number of deuterium atoms.

Chemical Synthesis Strategies

Chemical synthesis offers precise control over the site of deuterium incorporation. Common strategies involve the use of deuterated reagents or catalytic exchange reactions.

Experimental Protocol 1: Synthesis of-d₇-7α-Hydroxycholesterol

This protocol describes a representative multi-step chemical synthesis.

-

Starting Material: A protected cholesterol derivative (e.g., 3β-acetoxy-cholest-5-en-7-one).

-

Deuteration of the Side Chain: The synthesis often starts with a precursor that can be modified to incorporate deuterium. For side-chain labeling, a common intermediate is an acetylenic precursor which can be reduced with deuterium gas (D₂) over a catalyst like Lindlar's catalyst to introduce deuterium across the triple bond. Alternatively, building blocks already containing deuterium can be coupled to the steroid core.

-

Introduction of the 7α-hydroxyl group: The 7-keto group of the starting material is stereoselectively reduced to the 7α-hydroxyl group using a reducing agent like sodium borohydride, often followed by separation of the α and β epimers.

-

Deprotection: The protecting group at the 3β-hydroxyl position (e.g., acetate) is removed by hydrolysis (e.g., with potassium hydroxide (B78521) in methanol).

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high isotopic and chemical purity.

-

Characterization: The structure and purity of the final product are confirmed by mass spectrometry and NMR spectroscopy.

Experimental Protocol 2: Synthesis of d₃-25-Hydroxycholesterol

The synthesis of d₃-25-hydroxycholesterol can be achieved from 3β-acetoxy-27-norcholest-5-en-25-one.

-

Reaction: The 25-keto precursor is reacted with a deuterated Grignard reagent, such as methyl-d₃-magnesium iodide (CD₃MgI), in an aprotic solvent like anhydrous tetrahydrofuran (B95107) (THF). This reaction introduces a trideuterated methyl group and the hydroxyl group at the C-25 position.

-

Work-up and Deprotection: The reaction is quenched with a weak acid, and the 3β-acetate protecting group is removed via hydrolysis.

-

Purification and Characterization: The product is purified by chromatography and its identity confirmed by MS and NMR.

Biosynthetic Methods

Biosynthesis provides a route to uniformly deuterated sterols by leveraging the metabolic machinery of microorganisms.

Experimental Protocol 3: Biosynthesis of Uniformly Deuterated Cholesterol

-

Organism: A genetically modified strain of yeast, such as Saccharomyces cerevisiae, engineered to overproduce cholesterol, is often used.

-

Culture Medium: The yeast is grown in a culture medium where a significant portion of the water (H₂O) is replaced with deuterium oxide (D₂O, "heavy water"). A protiated carbon source like glucose is typically supplied.

-

Fermentation: The yeast is cultured under controlled conditions. During metabolism, deuterium from the D₂O is incorporated throughout the newly synthesized cholesterol molecules.

-

Extraction and Purification: After fermentation, the cells are harvested, and the lipids are extracted. The deuterated cholesterol is then purified from the lipid extract using chromatography.

-

Conversion to Hydroxycholesterol: The purified deuterated cholesterol can then be used as a starting material for chemical or enzymatic hydroxylation to produce the desired deuterated hydroxycholesterol.

Chemical Properties and Characterization

The primary application of deuterated hydroxycholesterols is as internal standards in quantitative analysis. Their characterization focuses on confirming the mass shift and the location of deuterium incorporation.

Mass Spectrometry (MS)

MS is the principal technique for analyzing deuterated compounds. The mass difference between the deuterated standard and the endogenous analyte allows for their distinct detection and quantification. High-resolution mass spectrometry can resolve the small mass difference between a deuterium atom and a ¹³C isotope, which is crucial for accurate quantification.

Experimental Protocol 4: Quantification by LC-MS/MS

-

Sample Preparation: A known amount of the deuterated hydroxycholesterol internal standard is spiked into the biological sample (e.g., plasma, tissue homogenate). The lipids, including the analyte and the standard, are then extracted.

-

Derivatization (Optional): To improve chromatographic properties and ionization efficiency, the hydroxyl groups are often derivatized, for example, by silylation.

-

Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC), typically reverse-phase HPLC, to resolve isomeric hydroxycholesterols.

-

Tandem MS Analysis: The eluent is introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the deuterated internal standard (Multiple Reaction Monitoring, MRM).

-

Quantification: The analyte concentration is calculated from the ratio of the peak area of the analyte to that of the known amount of the internal standard.

Caption: Workflow for quantification using deuterated standards.

Table 1: Properties of Common Deuterated Hydroxycholesterols

| Compound Name | Deuterium Count | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift vs. Analyte |

| 7α-Hydroxycholesterol-d₇ | 7 | C₂₇H₃₉D₇O₂ | 409.70 | +7 |

| 25-Hydroxycholesterol-d₆ | 6 | C₂₇H₄₀D₆O₂ | 408.7 | +6 |

| 4β-Hydroxycholesterol-d₇ | 7 | C₂₇H₃₉D₇O₂ | 409.70 | +7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the exact location of deuterium atoms within the molecule. In ¹H-NMR spectra, the signal corresponding to a proton that has been replaced by deuterium will be absent. In ²H-NMR, signals will appear at chemical shifts corresponding to the deuterated positions. ¹³C-NMR can also be used, as the coupling patterns of carbons attached to deuterium differ from those attached to hydrogen.

Table 2: Representative ¹H-NMR Chemical Shifts for Hydroxycholesterols in CDCl₃

| Proton | Approximate Chemical Shift (δ, ppm) | Notes |

| H-3 | ~3.5 | Signal for the proton on the carbon bearing the 3β-hydroxyl group. |

| H-6 | ~5.3 | Olefinic proton on the B-ring. |

| H-7 | ~3.8 | For 7-hydroxycholesterols, this is the proton on the carbon with the 7-hydroxyl group. |

| H-18 | ~0.67 | Methyl protons of the C-18 angular methyl group. |

| H-19 | ~1.0 | Methyl protons of the C-19 angular methyl group. |

| H-26/H-27 | ~1.2 | For 25-hydroxycholesterol, these are the terminal methyl protons. These signals are absent in the ¹H-NMR of 25-hydroxycholesterol-d₆. |

Role in Signaling Pathways

Deuterated hydroxycholesterols are used to trace and quantify their endogenous counterparts, which are active signaling molecules. The biological effects are therefore those of the non-deuterated oxysterol.

25-Hydroxycholesterol (25-HC) in Immunity and Metabolism

25-HC is a potent modulator of cholesterol metabolism and immune responses. It is produced by the enzyme cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene. 25-HC activates the Liver X Receptor (LXR), a nuclear receptor that upregulates genes involved in cholesterol efflux. It also suppresses cholesterol synthesis by inhibiting the processing of Sterol Regulatory Element-Binding Proteins (SREBPs). In immunology, 25-HC has broad antiviral activity and acts as an amplifier of inflammatory signaling in macrophages in response to pathogens.

Caption: 25-HC inhibits cholesterol synthesis via the SREBP pathway.

7-Ketocholesterol and 7β-Hydroxycholesterol-Induced Apoptosis

7-Ketocholesterol (7-Keto) and 7β-hydroxycholesterol (7β-OHC) are common products of cholesterol autooxidation and are associated with cellular stress and apoptosis, particularly in the context of atherosclerosis. They induce cell death through pathways involving reactive oxygen species (ROS) generation, mitochondrial dysfunction, and the activation of caspases.

Caption: Apoptosis signaling pathway induced by cytotoxic oxysterols.

Conclusion

Deuterated hydroxycholesterols are powerful and essential reagents for researchers in lipidomics, drug development, and clinical diagnostics. Their synthesis, while complex, yields high-purity standards that enable the accurate and precise quantification of their endogenous forms in complex biological systems. A thorough understanding of their synthesis and chemical properties, particularly their mass spectrometric behavior, is critical for their effective use. The continued development of novel deuterated standards will further advance our understanding of the intricate roles that oxysterols play in health and disease.

The Role of CYP46A1 in Cerebrosterol Production: A Technical Guide for Researchers

Abstract

Cytochrome P450 46A1 (CYP46A1), also known as cholesterol 24-hydroxylase, is a central nervous system-specific enzyme that plays a critical role in brain cholesterol homeostasis. Localized primarily in the endoplasmic reticulum of neurons, CYP46A1 catalyzes the conversion of cholesterol into 24S-hydroxycholesterol (cerebrosterol), initiating the primary pathway for cholesterol elimination from the brain. This process is vital, as the blood-brain barrier is impermeable to cholesterol, necessitating an in-situ mechanism for its turnover. There is a tightly coupled relationship between cholesterol synthesis and its removal by CYP46A1, ensuring stable cholesterol levels under physiological conditions. Dysregulation of CYP46A1 activity and the resultant disruption of cholesterol homeostasis have been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Huntington's disease. Consequently, CYP46A1 has emerged as a significant therapeutic target for these disorders. This technical guide provides an in-depth overview of the biochemical function of CYP46A1, its regulation, its role in health and disease, quantitative data from key studies, and detailed experimental protocols for its investigation.

Introduction: The Uniqueness of Brain Cholesterol Homeostasis

The brain is the most cholesterol-rich organ in the body, containing approximately 25% of the body's total cholesterol. This lipid is an indispensable component of neuronal and glial cell membranes and myelin sheaths, and it is crucial for synaptogenesis, and higher-order brain functions.[1] Unlike peripheral tissues, the brain's cholesterol pool is isolated from the systemic circulation by the blood-brain barrier (BBB), which prevents the uptake of lipoprotein-bound cholesterol.[2] Therefore, the brain relies almost exclusively on its own de novo synthesis to meet its cholesterol demands.[2]

To maintain a stable environment, this robust synthesis must be precisely balanced by an efficient elimination pathway. The primary mechanism for cholesterol removal from the brain is its enzymatic conversion into more polar oxysterols that can cross the BBB and enter the circulation for subsequent metabolism in the liver.[3] The rate-limiting step in this elimination pathway is the 24-hydroxylation of cholesterol, a reaction catalyzed exclusively by the enzyme CYP46A1.[1][4]

The CYP46A1 Enzyme: Biochemistry and Regulation

Enzymatic Function and Location

CYP46A1 is a microsomal cytochrome P450 enzyme located in the endoplasmic reticulum (ER) of neurons.[2][5] It is most prominently expressed in the pyramidal neurons of the hippocampus and cortex, as well as in the Purkinje cells of the cerebellum.[2] The enzyme catalyzes the introduction of a hydroxyl group at the C24 position of the cholesterol side chain, producing 24S-hydroxycholesterol, historically known as cerebrosterol.[6] This modification significantly increases the molecule's polarity, facilitating its passive diffusion across the BBB into the bloodstream.[2] While cholesterol is its primary substrate, CYP46A1 can further hydroxylate 24S-hydroxycholesterol to form 24,25- and 24,27-dihydroxycholesterols.[6]

Caption: Core enzymatic function of CYP46A1 in neurons.

Regulation of CYP46A1 Expression and Activity

The transcriptional regulation of the CYP46A1 gene is distinct from many other genes involved in cholesterol metabolism. Its expression is not significantly affected by cellular cholesterol levels or the major sterol-sensing pathways. Instead, basal transcription is primarily controlled by the interplay of Specificity protein (Sp) transcription factors, including Sp1, Sp3, and Sp4.[6][7] The ratio of these factors binding to the gene's promoter region appears to be a key determinant of its expression level in neurons.[7]

CYP46A1 activity can also be modulated pharmacologically. The anti-HIV drug efavirenz, at low, non-therapeutic doses for HIV, acts as a positive allosteric modulator of CYP46A1.[5][8] It binds to a site distinct from the active site, inducing a conformational change that increases the enzyme's catalytic rate (kcat) by approximately 6.7-fold without significantly altering its affinity for cholesterol (Km).[5][9]

CYP46A1's Role in Neurological Function and Disease

The Synthesis-Elimination Coupling

Studies using Cyp46a1 knockout mice (Cyp46a1-/-) have revealed a tight coupling between brain cholesterol elimination and its synthesis.[6] In these animals, the lack of CYP46A1-mediated elimination is met with a compensatory ~40% reduction in the rate of cholesterol biosynthesis, resulting in grossly normal brain cholesterol levels.[10] This homeostatic adaptation suggests a robust feedback mechanism linking cholesterol efflux to its production. However, acute, virally-mediated knockdown of Cyp46a1 in the adult mouse brain bypasses this developmental compensation, leading to significant neuronal cholesterol accumulation.[3][11] This highlights the critical, ongoing role of CYP46A1 in preventing cholesterol overload in mature neurons.

Implications in Neurodegenerative Disorders

Disruptions in CYP46A1 function are a common feature in several major neurodegenerative diseases.

-

Alzheimer's Disease (AD): In AD-affected brain regions, CYP46A1 levels are often reduced.[2] Conversely, inhibiting CYP46A1 expression in mice induces AD-like pathology, including the accumulation of amyloid-β (Aβ) peptides and hyperphosphorylated tau.[3][12] Both genetic overexpression and pharmacological activation of CYP46A1 in AD mouse models have been shown to reduce amyloid burden, mitigate neuroinflammation, and improve cognitive deficits.[8][13]

-

Huntington's Disease (HD): HD is characterized by decreased CYP46A1 expression in the striatum and cortex.[4][14] Restoring CYP46A1 levels in the striatum of HD mouse models via gene therapy improves motor function, restores cholesterol homeostasis, and crucially, enhances the clearance of mutant huntingtin (mHTT) aggregates by stimulating autophagy and the proteasome system.[2][4][15]

The multifaceted benefits of enhancing CYP46A1 activity in these disease models suggest that its effects extend beyond simple cholesterol removal, influencing critical cellular pathways involved in protein clearance, synaptic function, and gene transcription.[2][13]

Caption: Impact of CYP46A1 modulation on neurodegenerative pathways.

Quantitative Analysis of CYP46A1 Function

The following tables summarize key quantitative data from studies investigating CYP46A1.

Table 1: CYP46A1 Expression and Contribution to Cholesterol Turnover

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Contribution to Brain Cholesterol Turnover | Mouse | 40-50% | [6][10] |

| Contribution to Brain Cholesterol Turnover | Human | 75-85% | [1] |

| Bmax (Striatum) | Mouse | 117.3 ± 17.7 fmol/g | [16] |

| Bmax (Cerebellum) | Mouse | 21.9 ± 3.3 fmol/g | [16] |

| Relative Expression (mRNA) | Human | High: Hippocampus, Cortex, Striatum | [17] |

| Relative Expression (mRNA) | Human | Low: Cerebellum, Pons, White Matter |[16][17] |

Table 2: Effects of Genetic Modulation of CYP46A1 in Mice

| Modulation | Brain Region | Parameter Change | Value | Reference |

|---|---|---|---|---|

| Germline Knockout (Cyp46a1-/-) | Whole Brain | Cholesterol Synthesis Rate | ↓ ~40% | [10] |

| Germline Knockout (Cyp46a1-/-) | Whole Brain | 24S-Hydroxycholesterol Level | ↓ to 1-2% of WT | [11] |

| shRNA Knockdown (6 weeks) | Hippocampus | Cyp46a1 mRNA | ↓ 81% | [3] |

| shRNA Knockdown (6 weeks) | Hippocampus | CYP46A1 Protein | ↓ 92% | [3] |

| shRNA Knockdown (4 weeks) | Hippocampus | 24S-Hydroxycholesterol Level | ↓ ~54-57% | [3][18] |

| shRNA Knockdown (4 weeks) | Hippocampus | Total Cholesterol Level | ↑ 2.0 to 3.0-fold |[3][18] |

Table 3: Effects of Pharmacological Modulation of CYP46A1

| Modulator | Assay Type | Parameter Change | Value | Reference |

|---|---|---|---|---|

| Efavirenz (20 µM) | In Vitro (Reconstituted system) | kcat (catalytic rate) | ↑ 6.7-fold | [5] |

| Efavirenz (20 µM) | In Vitro (Reconstituted system) | Km for cholesterol | No significant change | [5] |

| Efavirenz | In Vivo (Mouse) | Cerebral 24S-Hydroxycholesterol | ↑ up to 42% |[5] |

Table 4: Alterations in CYP46A1 and Cerebrosterol in Human Neurological Diseases

| Disease | Sample Type | Analyte | Finding | Reference |

|---|---|---|---|---|

| Alzheimer's Disease | Post-mortem Brain | CYP46A1 Protein/mRNA | Decreased in affected regions | [2] |

| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | 24S-Hydroxycholesterol | Significantly elevated vs. controls | [19] |

| Huntington's Disease | Post-mortem Brain (Putamen) | CYP46A1 Protein | Decreased vs. controls | [14] |

| Parkinson's Disease | Cerebrospinal Fluid (CSF) | Cholesterol Metabolites | Altered profile of oxysterols |[20] |

Key Experimental Protocols

Protocol: In Vitro CYP46A1 Activity Assay with a Reconstituted System

This protocol measures the enzymatic activity of purified, recombinant CYP46A1.

-

Reagents & Components:

-

Purified human CYP46A1 enzyme.

-

Purified human NADPH-cytochrome P450 reductase.

-

Purified human cytochrome b5.

-

L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC) liposomes.

-

NADPH-generating system: NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase.

-

Substrate: Cholesterol, dissolved in a suitable vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin).

-

Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

-

Internal Standard: Epicoprostanol (for GC-MS analysis).

-

Quenching Solution: Dichloromethane with 1% ethanol.

-

-

Procedure:

-

Prepare a reconstitution mixture by combining CYP46A1, P450 reductase, cytochrome b5, and DLPC liposomes in reaction buffer. Incubate on ice for 30 minutes to allow for protein incorporation into the liposomes.

-

If testing a modulator (e.g., efavirenz), pre-incubate the reconstitution mixture with the compound for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the cholesterol substrate and the NADPH-generating system.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes) with gentle shaking.

-

Stop the reaction by adding the quenching solution containing the internal standard.

-

Vortex vigorously to extract the sterols into the organic phase. Centrifuge to separate the phases.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatize the dried sterols (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to prepare them for GC-MS analysis.

-

Analyze the sample by GC-MS to quantify the amount of 24S-hydroxycholesterol produced relative to the internal standard.

-

Protocol: AAV-mediated Gene Expression Knockdown in the Mouse Brain

This protocol describes the workflow for inhibiting Cyp46a1 expression in a specific brain region.

-

Vector Preparation:

-

Produce high-titer adeno-associated virus (AAV) vectors (e.g., serotype rh10 or AAV9 for broad neuronal tropism) containing a U6 promoter driving the expression of a short hairpin RNA (shRNA) sequence targeting mouse Cyp46a1 mRNA.

-

Include a reporter gene, such as GFP, driven by a separate promoter (e.g., CMV) to verify transduction efficiency.

-

Prepare a control vector containing a non-targeting (scramble) shRNA sequence.

-

-

Stereotactic Surgery:

-

Anesthetize an adult mouse (e.g., C57BL/6) and secure it in a stereotactic frame.

-

Using a sterile technique, drill a small burr hole in the skull over the target brain region (e.g., hippocampus or striatum) based on predetermined coordinates from a mouse brain atlas.

-

Slowly infuse the AAV-shCYP46A1 or AAV-scramble vector (e.g., 1-2 µL at a titer of 1x1012 vg/mL) into the target region using a microinjection pump and a glass capillary.

-

Slowly retract the needle, suture the incision, and allow the animal to recover with appropriate post-operative care.

-

-

Post-Injection Period:

-

Allow sufficient time for viral transduction and target gene knockdown, typically 4-6 weeks.[3]

-

-

Analysis:

-

Behavioral Testing: Perform relevant behavioral paradigms to assess cognitive or motor function (e.g., Morris water maze for hippocampal function, rotarod for motor coordination).

-

Tissue Collection: Perfuse the animal and collect the brain. Dissect the targeted brain region.

-

Verification of Knockdown: Use one hemisphere for biochemical analysis. Perform qPCR to quantify Cyp46a1 mRNA levels and Western blotting to quantify CYP46A1 protein levels.

-

Biochemical Consequences: Use the contralateral hemisphere for sterol analysis via GC-MS to measure the accumulation of cholesterol and the reduction of 24S-hydroxycholesterol.

-

Histology: Section the brain and use fluorescence microscopy to confirm the location and spread of the AAV vector using the GFP reporter.

-

Caption: Experimental workflow for AAV-mediated knockdown of CYP46A1.

Conclusion and Future Directions

CYP46A1 is unequivocally the central player in brain cholesterol elimination and a critical node in maintaining neuronal health. Its role extends beyond a simple catabolic enzyme to a powerful modulator of interconnected cellular pathways, including protein quality control and synaptic integrity. The consistent findings that decreased CYP46A1 activity is associated with neurodegenerative pathology, while its enhancement confers neuroprotection in preclinical models, strongly validate it as a promising therapeutic target.[2][13]

Future research should focus on elucidating the precise molecular mechanisms that couple cholesterol turnover to processes like autophagy and gene expression. Furthermore, the development of highly specific, brain-penetrant small molecule activators of CYP46A1, beyond the repurposed efavirenz, represents a key objective for drug development professionals. Translating the robust preclinical findings into clinical therapies will require careful consideration of dosing, safety, and the development of biomarkers to monitor target engagement and therapeutic efficacy in patients.

References

- 1. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacologic Stimulation of Cytochrome P450 46A1 and Cerebral Cholesterol Turnover in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuronal differentiation alters the ratio of Sp transcription factors recruited to the CYP46A1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholesterol-metabolizing enzyme cytochrome P450 46A1 as a pharmacologic target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein activation in the brain may protect women against Alzheimer's | Karolinska Institutet [news.ki.se]

- 10. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. presse.inserm.fr [presse.inserm.fr]

- 13. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases [explorationpub.com]

- 14. CYP46A1, the rate-limiting enzyme for cholesterol degradation, is neuroprotective in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CYP46A1 gene therapy deciphers the role of brain cholesterol metabolism in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of Cholesterol Homeostasis in the Living Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neuronal Cholesterol Accumulation Induced by Cyp46a1 Down-Regulation in Mouse Hippocampus Disrupts Brain Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cerebrospinal fluid 24S-hydroxycholesterol is increased in patients with Alzheimer's disease compared to healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Cerebrospinal Fluid Profile of Cholesterol Metabolites in Parkinson’s Disease and Their Association With Disease State and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereospecific World of 24-Hydroxycholesterol: Unraveling the Biological Activities of the 24S and 24R Epimers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

24-Hydroxycholesterol (B1141375), a primary metabolite of cholesterol in the brain, exists as two stereoisomers, 24S-hydroxycholesterol and 24R-hydroxycholesterol. The naturally abundant 24S epimer is a well-characterized and biologically active molecule, playing crucial roles in cholesterol homeostasis, neuronal signaling, and unfortunately, in the progression of neurodegenerative diseases. In stark contrast, its synthetic counterpart, the 24R epimer, remains largely enigmatic, with a significant dearth of research into its biological functions. This technical guide synthesizes the current scientific knowledge on both epimers, presenting a comprehensive overview of their known biological activities, with a particular focus on their differential effects. Due to the limited availability of data on the 24R form, this guide will primarily detail the activities of the 24S epimer while clearly delineating the existing knowledge gaps concerning its stereoisomer.

Introduction: The Significance of Stereochemistry at C24

The hydroxylation of cholesterol at the 24th position introduces a chiral center, giving rise to two distinct stereoisomers: (24S)-hydroxycholesterol and (24R)-hydroxycholesterol. In biological systems, such stereochemical differences can lead to profound variations in molecular interactions, receptor binding, and downstream signaling pathways. 24S-hydroxycholesterol is the predominant form in the brain, produced by the neuron-specific enzyme cholesterol 24-hydroxylase (CYP46A1)[1][2]. Its production is a key mechanism for cholesterol elimination from the brain[1]. While the synthesis of 24R-hydroxycholesterol is not a primary metabolic pathway in mammals, its presence has been detected at low levels in the brains of mice lacking the Cyp46a1 enzyme, suggesting alternative, yet-to-be-identified production routes or potential exogenous sources[1]. The profound lack of dedicated research on the 24R epimer presents a significant challenge in providing a balanced comparative analysis.

Comparative Biological Activities: A Tale of One Well-Studied Epimer

The majority of our understanding of 24-hydroxycholesterol's biological impact is derived from studies on the 24S isomer. The following sections will detail these activities, and where the sparse information on the 24R epimer is available, it will be presented.

Liver X Receptor (LXR) Modulation: Agonism vs. the Unknown

Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that function as crucial regulators of cholesterol, fatty acid, and glucose homeostasis[3]. They are activated by various oxysterols, leading to the transcriptional regulation of target genes involved in lipid metabolism and transport.

24S-Hydroxycholesterol: A Potent LXR Agonist

24S-hydroxycholesterol is a well-established endogenous agonist for both LXRα and LXRβ[4]. This activation plays a pivotal role in maintaining cholesterol balance within the brain. Upon binding to LXRs, 24S-hydroxycholesterol initiates a signaling cascade that upregulates the expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE)[3][5]. This, in turn, promotes the efflux of cholesterol from neurons and astrocytes, facilitating its transport out of the brain[5][6].

24R-Hydroxycholesterol: An Unexplored Interaction

Currently, there is a significant absence of published data detailing the interaction of 24R-hydroxycholesterol with LXRs. It is unknown whether this epimer acts as an agonist, antagonist, or has no effect on LXR signaling. This represents a critical knowledge gap in understanding the full spectrum of 24-hydroxycholesterol's biological potential.

| Epimer | LXRα Activity | LXRβ Activity | EC50 (LXRα) | EC50 (LXRβ) | Key Gene Targets |

| 24S-Hydroxycholesterol | Agonist | Agonist | ~4 µM | ~3 µM | ABCA1, ABCG1, ApoE, SREBP-1c[5][7][8] |

| 24R-Hydroxycholesterol | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Table 1: Comparative LXR Activity of 24-Hydroxycholesterol Epimers

N-Methyl-D-Aspartate (NMDA) Receptor Modulation: A Positive Allosteric Modulator

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, is fundamental to excitatory synaptic transmission and plasticity in the central nervous system. Its dysregulation is implicated in numerous neurological and psychiatric disorders.

24S-Hydroxycholesterol: A Potent Positive Allosteric Modulator

Recent research has identified 24S-hydroxycholesterol as a potent positive allosteric modulator (PAM) of NMDA receptors[9][10]. It enhances NMDA receptor-mediated currents at submicromolar concentrations, thereby potentiating synaptic transmission and plasticity[9][10]. This modulation is selective for NMDA receptors, with no significant effect on AMPA or GABAA receptors[9][10]. The potentiation is thought to occur through an increase in the channel open probability[11].

24R-Hydroxycholesterol: Stereospecificity Remains to be Determined

The stereospecificity of this NMDA receptor modulation has not been explicitly investigated. There are no published studies that have tested the effect of 24R-hydroxycholesterol on NMDA receptor function. It is therefore unknown if the 24R epimer shares the PAM activity of its S-counterpart, or if it has a different or even opposing effect.

| Epimer | NMDA Receptor Modulation | EC50 for Potentiation |

| 24S-Hydroxycholesterol | Positive Allosteric Modulator | ~1.2 µM |

| 24R-Hydroxycholesterol | Not Reported | Not Reported |

Table 2: Comparative NMDA Receptor Modulation of 24-Hydroxycholesterol Epimers

Neurotoxicity: A Double-Edged Sword

The impact of 24-hydroxycholesterol on neuronal survival is complex and appears to be concentration-dependent.

24S-Hydroxycholesterol: From Protection to Toxicity

At lower, physiological concentrations, 24S-hydroxycholesterol can exhibit neuroprotective effects, partly through the activation of LXR-mediated pathways that induce an adaptive response to oxidative stress[3]. However, at higher concentrations (typically above 10 µM), 24S-hydroxycholesterol has been shown to be neurotoxic, inducing neuronal cell death through mechanisms that include necroptosis, a form of programmed necrosis[11][12][13]. This toxicity is often associated with increased oxidative stress and calcium dysregulation[3].

24R-Hydroxycholesterol: Cytotoxicity Uninvestigated

The cytotoxic potential of 24R-hydroxycholesterol has not been reported in the scientific literature. It is unknown if it shares the dose-dependent toxicity of the 24S epimer or if it is comparatively benign.

| Epimer | Neurotoxic Concentration | Mechanism of Cell Death |

| 24S-Hydroxycholesterol | > 10 µM[11][12][13] | Necroptosis, Apoptosis[12] |

| 24R-Hydroxycholesterol | Not Reported | Not Reported |

Table 3: Comparative Neurotoxicity of 24-Hydroxycholesterol Epimers

Experimental Protocols: A Guide to Investigating 24-Hydroxycholesterol Activity

For researchers aiming to fill the knowledge gaps surrounding 24R-hydroxycholesterol or to further investigate the activities of the 24S epimer, the following are generalized protocols for key experiments.

LXR Activation - Luciferase Reporter Gene Assay

This assay is commonly used to determine if a compound can activate or inhibit LXR-mediated gene transcription.

Principle: Cells are co-transfected with an LXR expression vector and a reporter plasmid containing a luciferase gene under the control of an LXR response element (LXRE). Activation of LXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates.

-

Co-transfect the cells with plasmids encoding LXRα or LXRβ, its heterodimeric partner RXRα, and an LXRE-driven luciferase reporter. A control plasmid expressing Renilla luciferase can be included for normalization.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with varying concentrations of the test compound (24S- or 24R-hydroxycholesterol) or a known LXR agonist (e.g., T0901317) as a positive control.

-

-

Incubation and Lysis:

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells using a suitable lysis buffer.

-

-

Luminescence Measurement:

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

-

NMDA Receptor Modulation - Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through NMDA receptors in response to agonist application and modulation by test compounds.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to allow for the measurement of whole-cell currents.

Methodology:

-

Cell Preparation:

-

Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line expressing NMDA receptors.

-

-

Recording Setup:

-